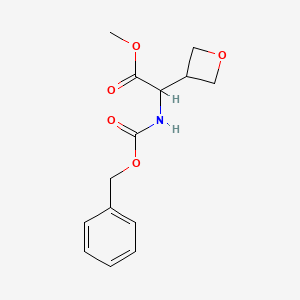

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Übersicht

Beschreibung

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl) acetate is a compound that has gained significant attention in the field of organic chemistry. This compound is commonly used as a building block in the synthesis of various biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Versatile Building Block in Organic Synthesis

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has been identified as a versatile building block in organic synthesis. It is particularly effective in Michael additions and Diels–Alder reactions, leading to the creation of new cyclopropyl-containing amino acids in protected form. This compound has also been applied in the synthesis of complex bicyclic peptidomimetics (Limbach et al., 2009).

Antibacterial Applications

In the field of medicinal chemistry, derivatives of methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate have been synthesized and evaluated for their in vitro growth inhibitory activity against several microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).

COX-2 Inhibitor Activity

Compounds synthesized from methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate have been tested for their COX-2 inhibitor activity, indicating potential therapeutic applications in conditions like inflammation and cancer (Reddy et al., 2006).

Crystal Structure Analysis

The crystal structure of related compounds, such as azilsartan methyl ester, has been analyzed, offering insights into the structural aspects of these derivatives and their potential applications in drug design (Li et al., 2015).

Synthesis of Spirocycles

This compound has been used in the synthesis of oxetane/azetidine containing spirocycles, highlighting its role in producing complex organic structures, which could have implications in various fields including pharmaceuticals (Jones et al., 2016).

Role in Carbohydrate Research

It also plays a significant role in carbohydrate research, where its derivatives have been synthesized and characterized, contributing to the understanding of carbohydrate chemistry (Elvebak et al., 2000).

Potential in Drug Discovery

Finally, its derivatives are being explored for their potential in drug discovery, particularly as building blocks for new medicinal compounds (Ugale & Gholap, 2017).

Eigenschaften

IUPAC Name |

methyl 2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWNUOJLLPXDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL](/img/structure/B2790119.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2790128.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one](/img/structure/B2790137.png)

![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

![Quinoxalin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2790142.png)